A group of heterocyclic aromatic organic compounds consisting of the fusion of BENZENE and PYRAZOLES.
1H-Indazole
CAS No.: 271-44-3
Cat. No.: VC21344470
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 271-44-3 |
|---|---|
| Molecular Formula | C7H6N2 |
| Molecular Weight | 118.14 g/mol |
| IUPAC Name | 1H-indazole |
| Standard InChI | InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) |
| Standard InChI Key | BAXOFTOLAUCFNW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NN2 |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN2 |
| Boiling Point | 269.0 °C |
| Melting Point | 148.0 °C |
Introduction
Chemical Structure and Properties
1H-Indazole features a bicyclic structure formed by the fusion of benzene and pyrazole rings. The molecular structure contains two nitrogen atoms in the five-membered ring portion, with the "1H" designation indicating that the hydrogen is attached to the nitrogen at position 1 of the heterocyclic system.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆N₂ |
| Molecular Weight | 118.1359 g/mol |
| Melting Point | 147-149°C (297-300°F; 420-422 K) |
| Boiling Point | 270°C (518°F; 543 K) |
The compound exhibits amphoteric characteristics, which means it can function as both an acid and a base depending on the reaction conditions. This property arises from its ability to be protonated to form an indazolium cation or deprotonated to produce an indazolate anion. The corresponding pKa values are 1.04 for the equilibrium between the indazolium cation and indazole, and 13.86 for the equilibrium between indazole and the indazolate anion . This dual behavior makes 1H-Indazole particularly versatile in various chemical reactions and biological systems.
Nomenclature and Alternative Names
The compound is known by several alternative names in scientific literature and chemical databases, reflecting its structural features and historical nomenclature systems.
| Alternative Names |
|---|
| Isoindazole |
| 1,2-Diazaindene |
| 1H-Benzopyrazole |
| 2-Azaindole |
| Benzopyrazole |
These alternative designations are important for comprehensive literature searches and regulatory documentation, as different research groups and chemical registries may use varied terminology to refer to the same compound .
Natural Occurrence and Biological Significance
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Nigellicine - isolated from Nigella sativa L. (black cumin), a widely distributed plant used in traditional medicine
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Nigeglanine - found in extracts of Nigella glandulifera
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Nigellidine - another alkaloid from the Nigella genus
These natural indazole derivatives have attracted considerable attention due to their potential pharmacological activities . The scarcity of indazole structures in natural products makes synthetic approaches particularly important for exploring their biological potential.
Synthetic Methodologies
The synthesis of 1H-Indazole and its derivatives has evolved significantly over time, with several methodologies developed to address the challenges of constructing this heterocyclic system efficiently.
Historical Synthetic Approaches
Early synthesis of indazole was reported by E. Fischer in 1883, who obtained the compound by heating ortho-hydrazine cinnamic acid . This historical method laid the foundation for subsequent synthetic developments.
Contemporary Synthetic Routes
Modern synthetic strategies for 1H-Indazole derivatives include:
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[3 + 2] cycloaddition of diazomethanes with benzyne
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Diazotization or nitrosation of ortho-alkylanilines
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Intramolecular amination of ortho-haloarylhydrazones
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Addition and cyclization of hydrazines with ortho-haloarylaldehydes or ketones
Silver(I)-Mediated Synthesis
Recent advancements include a silver(I)-mediated intramolecular oxidative C–H amination process, which enables the construction of various 1H-Indazoles. This method is particularly notable for its efficiency in synthesizing 3-substituted indazoles that are otherwise challenging to produce through alternative approaches. The reaction proceeds via single electron transfer (SET) mediated by Ag(I) oxidant, as confirmed by mechanistic studies .
The general procedure involves:
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Addition of arylhydrazones (0.3 mmol), AgNTf₂ (0.6 mmol), Cu(OAc)₂ (0.15 mmol), and 1,2-dichloroethane (1.0 mL) under atmospheric conditions
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Stirring the reaction mixture in a preheated oil bath at 80°C for 24 hours
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Cooling to room temperature followed by concentration in vacuo
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Purification by chromatography on silica gel to obtain the desired product
This method has successfully produced a variety of 3-substituted 1H-Indazoles, including those with amide, ketone, ester, olefin, aryl, and even CF₃ groups at the 3-position .
Electrochemical Approach
An environmentally friendly electrochemical radical Csp²–H/N–H cyclization of arylhydrazones represents another innovative approach to 1H-Indazole synthesis. This method employs:
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Electrochemical anodic oxidation
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Hexafluoroisopropanol (HFIP) as both solvent and proton donor
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Simple operation conditions and less expensive electrodes
This approach has successfully yielded various 1H-Indazole derivatives in moderate to good yields, offering a sustainable alternative to traditional synthesis methods .
Applications and Pharmaceutical Relevance
1H-Indazole derivatives exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and pharmaceutical development.
Pharmaceutical Applications
The most prominent pharmaceutical application of indazole derivatives is Benzydamine, commonly marketed under brand names Tantum Verde and Difflam. This compound functions as a nonsteroidal anti-inflammatory drug with local anesthetic and analgesic properties, specifically indicated for pain relief and anti-inflammatory treatment of inflammatory conditions of the mouth and throat .
Additionally, 3-substituted indazoles have demonstrated exceptional pharmaceutical activity, particularly in the development of:
Research Applications
1H-Indazole serves as a crucial building block in various research domains:
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Material Science: Used in the creation of advanced materials, including polymers and nanomaterials, which can enhance the properties of coatings and composites
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Agricultural Chemistry: Explored for developing agrochemicals such as herbicides and pesticides, contributing to more effective crop protection solutions
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Biochemical Research: Utilized in studies related to enzyme inhibition and receptor interactions, providing insights into biological processes and potential therapeutic targets
Structure-Activity Relationships
The biological activity of 1H-Indazole derivatives is significantly influenced by the substituents at various positions, particularly the 3-position. Research has shown that 3-carbonyl or 3-alkenyl substituted indazoles exhibit exceptional pharmaceutical activity, highlighting the importance of structural modifications in optimizing biological properties .
Mechanistic studies on silver(I)-mediated synthesis of 1H-Indazoles have revealed valuable insights into their electronic properties. Cyclic voltammetry (CV) data demonstrated that arylhydrazones display two irreversible anodic waves with peak potentials of 1.5 and 2.2 V, with the second oxidation responsible for the formation of the corresponding 1H-Indazole product. This suggests that the reaction proceeds through an outer-sphere electron transfer from the employed Ag(I) oxidant .
Related Compounds and Structural Analogs
1H-Indazole belongs to a broader family of heterocyclic compounds, with several structural analogs that share similar chemical features but exhibit distinct properties:
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Indole - An analog with only one nitrogen atom in position 1
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Benzimidazole - An analog with nitrogen atoms in positions 1 and 3
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7-Nitroindazole - An indazole-based nitric oxide synthase inhibitor
These related compounds provide valuable comparative insights for understanding structure-activity relationships and developing novel derivatives with enhanced properties.
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